molecular formula C16H17NO3 B311678 N-(2-ethoxyphenyl)-4-methoxybenzamide

N-(2-ethoxyphenyl)-4-methoxybenzamide

Cat. No.: B311678
M. Wt: 271.31 g/mol
InChI Key: NPGNYDIJYREKRZ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 2-ethoxyphenylamine moiety. Benzamides are widely studied for their roles in medicinal chemistry, catalysis, and material science, with substituents on the aromatic rings critically influencing reactivity, stability, and intermolecular interactions.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-methoxybenzamide

InChI

InChI=1S/C16H17NO3/c1-3-20-15-7-5-4-6-14(15)17-16(18)12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

NPGNYDIJYREKRZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

N-(6-Aminohexyl)-4-methoxybenzamide

  • Key Substituent: 6-aminohexyl group.
  • Stability : Exhibits pH-dependent hydrolytic stability. At pH 4.5, its phosphoramide bond shows significant cleavage (>80% degradation in 24 hours), while stability improves at higher pH (≤20% cleavage at pH 6.0) .
  • Comparison: The 2-ethoxyphenyl group in the target compound lacks an aminohexyl chain, likely reducing its susceptibility to acidic hydrolysis. The ethoxy group may enhance solubility in non-polar environments compared to the polar aminohexyl substituent.

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Key Substituents : Bromo (electron-withdrawing) and nitro (electron-withdrawing) groups.
  • Structural Data : Crystallographic studies reveal two molecules per asymmetric unit, with bond lengths and angles consistent with strong intermolecular hydrogen bonding .

N-(tert-butyl)-4-methoxybenzamide

  • Key Substituent : Bulky tert-butyl group.
  • Lipophilicity : The tert-butyl group increases hydrophobicity (logP), favoring membrane permeability but reducing aqueous solubility .

N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)-4-methoxybenzamide (7j)

  • Activity : Demonstrates strong docking affinity (−9.65 kcal/mol) with EGFR tyrosine kinase domain (TKD), attributed to π-π stacking and hydrophobic interactions with the active site .

N-(9-deoxyepicinchonine-9-yl)-4-methoxybenzamide

  • Application : Acts as a chiral base in enantioselective decarboxylation, achieving 70% enantiomeric excess (ee) in synthesizing L-phenylalanine derivatives .

Stability and Reactivity

N-(3-acetylphenylcarbamothioyl)-4-methoxybenzamide

  • Metal Complexation : Forms stable complexes with Mn(II), Co(II), Cd(II), and Hg(II), where the 4-methoxy group participates in coordination .
  • Comparison : The 2-ethoxyphenyl group in the target compound may sterically hinder metal coordination compared to the acetylated carbamothioyl substituent.

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